molecular formula C17H13ClN2O3S2 B5133617 methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate

methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate

Cat. No. B5133617
M. Wt: 392.9 g/mol
InChI Key: LGCANZFDUJUOMF-UHFFFAOYSA-N
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Description

Methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate is not fully understood. However, studies have suggested that this compound exerts its anticancer properties by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. It has also been suggested that this compound exerts its antimicrobial properties by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Biochemical and Physiological Effects:
Methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown promising results in various in vitro assays. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its activity in vivo. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for research on methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate. One direction is to further study the mechanism of action of this compound to better understand its activity in vivo. Another direction is to study the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation. Additionally, future research could focus on developing new derivatives of this compound with improved activity and selectivity.

Synthesis Methods

Methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate is synthesized using a specific method that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This compound is then reacted with 2-mercaptobenzothiazole to form 4-chloro-3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoic acid. Finally, this compound is methylated using dimethyl sulfate to form the desired product, methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate.

Scientific Research Applications

Methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate has potential applications in various fields of scientific research. This compound has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential antimicrobial properties and has shown activity against various bacterial strains. Additionally, this compound has been studied for its potential use as an antioxidant and has shown significant antioxidant activity in various in vitro assays.

properties

IUPAC Name

methyl 3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S2/c1-23-16(22)10-6-7-11(18)13(8-10)19-15(21)9-24-17-20-12-4-2-3-5-14(12)25-17/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCANZFDUJUOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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